Rat BNP-32 is a cardiac hormone primarily synthesized in the ventricular myocardium of rats. [, ] It is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP). [] Unlike ANP, which is predominantly found in the atria, BNP is mainly localized in the ventricles. [, ] Rat BNP-32 plays a crucial role in maintaining cardiorenal homeostasis by counteracting vasoconstrictor and antinatriuretic systems, particularly the renin-angiotensin-aldosterone system. []
Brain Natriuretic Peptide-32, often referred to as BNP-32, is a 32-amino acid polypeptide primarily secreted by the ventricular myocardium of the heart in response to increased blood volume and pressure. It plays a crucial role in cardiovascular homeostasis by promoting natriuresis (the excretion of sodium through urine), diuresis (increased urine production), and vasodilation, which collectively contribute to lowering blood pressure. The peptide was initially discovered in porcine brain tissue in 1988, leading to its designation as "brain natriuretic peptide," although it is now recognized that its primary source is the heart .
Brain Natriuretic Peptide-32 is classified within the family of natriuretic peptides, which includes Atrial Natriuretic Peptide and C-type Natriuretic Peptide. The gene encoding BNP-32 is known as NPPB, located on chromosome 1 in humans. BNP-32 is synthesized as part of a larger precursor molecule called preproBNP, which undergoes proteolytic cleavage to yield the active peptide along with an inactive N-terminal fragment known as NT-proBNP .
The synthesis of Brain Natriuretic Peptide-32 begins with the transcription of the NPPB gene into messenger RNA. This mRNA is then translated into a 134-amino acid preprohormone. The initial 26 amino acids serve as a signal peptide that directs the preprohormone into the endoplasmic reticulum, where it is processed into proBNP by cleaving off the signal sequence. ProBNP is stored intracellularly and subsequently cleaved by specific convertases (likely furin or corin) at the site between arginine-102 and serine-103, resulting in equimolar amounts of BNP-32 and NT-proBNP being released into circulation .
The molecular structure of Brain Natriuretic Peptide-32 consists of a linear chain of 32 amino acids. Its sequence is critical for its biological activity, allowing it to bind effectively to its receptors. The three-dimensional conformation of BNP-32 facilitates its interaction with natriuretic peptide receptors, particularly NPRA (Natriuretic Peptide Receptor A) and NPRB (Natriuretic Peptide Receptor B). The binding affinity to NPRA is significantly higher than to NPRB, although it is approximately tenfold lower than that of Atrial Natriuretic Peptide .
Brain Natriuretic Peptide-32 participates in several biochemical reactions primarily associated with its physiological functions. Upon binding to its receptors, BNP activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels within target cells. This signaling cascade results in smooth muscle relaxation, natriuresis, and diuresis. Additionally, BNP influences the secretion of aldosterone from the adrenal cortex, further contributing to fluid regulation .
Brain Natriuretic Peptide-32 is typically available as a white powder with a purity exceeding 97% as determined by high-performance liquid chromatography. It has a molecular weight of approximately 3,500 Daltons. Physically, it is soluble in water and exhibits stability under various storage conditions when lyophilized .
The biological half-life of BNP-32 in circulation is around 20 minutes, which allows for timely physiological responses during acute cardiac events . Its clearance from circulation occurs primarily through receptor-mediated endocytosis involving NPR-C (Natriuretic Peptide Receptor C) .
Brain Natriuretic Peptide-32 has significant clinical applications as a biomarker for heart failure diagnosis and management. Elevated levels of BNP-32 in plasma are indicative of cardiac stress or overload conditions such as congestive heart failure. It is widely used in clinical settings for diagnosing heart failure and monitoring treatment efficacy . Additionally, ongoing research explores its potential therapeutic roles in cardiovascular diseases due to its vasodilatory effects and ability to counteract maladaptive cardiac remodeling .
Rat BNP-32 is a 32-amino acid cardioprotective hormone with the conserved sequence: Asn-Ser-Lys-Met-Ala-His-Ser-Ser-Ser-Cys-Phe-Gly-Gln-Lys-Ile-Asp-Arg-Ile-Gly-Ala-Val-Ser-Arg-Leu-Gly-Cys-Asp-Gly-Leu-Arg-Leu-Phe (molecular formula: C₁₄₆H₂₃₉N₄₇O₄₄S₃; MW: 3453.01 Da) [1] [3]. Its tertiary structure is stabilized by a single disulfide bond between Cys¹⁰ and Cys²⁶, forming a 17-amino acid ring essential for receptor binding and biological activity [3] [9]. This ring structure is characteristic of the natriuretic peptide family and enables interaction with the natriuretic peptide receptor-A (NPR-A). Unlike human BNP, rat BNP-32 lacks O-glycosylation sites near the cleavage region, resulting in more efficient proteolytic processing [5] [9].
Table 1: Structural Features of Rat BNP-32
Characteristic | Detail |
---|---|
Full Sequence | NSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF |
Disulfide Bond | Cys¹⁰–Cys²⁶ |
Molecular Weight | 3453.01 Da |
Ring Structure | Cys¹⁰–Phe¹¹–Gly¹²–Gln¹³–Lys¹⁴–Ile¹⁵–Asp¹⁶–Arg¹⁷–Ile¹⁸–Gly¹⁹–Ala²⁰–Val²¹–Ser²²–Arg²³–Leu²⁴–Gly²⁵–Cys²⁶ |
Rat BNP-32 exhibits distinct interspecies heterogeneity. While it shares a conserved receptor-binding domain (residues 10–26) with human and porcine variants, its sequence identity with human BNP-32 is only 60–70% [2] [6]. Crucially, rats primarily secrete a 45-amino acid form (BNP-45) alongside the 32-residue variant, whereas humans predominantly process proBNP into BNP-32 and NT-proBNP [6] [8]. Porcine BNP-26 lacks the C-terminal extension seen in rodent and human forms, resulting in shorter bioactive peptides [2] [8]. These differences significantly impact receptor affinity: rat BNP-32 shows negligible activity in human tissues due to sequence divergence in the receptor-binding domain [3] [7].
Table 2: Cross-Species Comparison of BNP Variants
Species | Primary Form | Sequence Length | Key Sequence Differences | Receptor Affinity |
---|---|---|---|---|
Rat | BNP-45/BNP-32 | 45/32 aa | N-terminal SSSC motif | High for rat NPR-A |
Human | BNP-32 | 32 aa | RDRIG motif at positions 17–21 | High for human NPR-A |
Porcine | BNP-26 | 26 aa | Truncated C-terminus (lacks Gly-Leu-Arg-Leu-Phe) | Moderate |
Rat BNP originates from a 121-amino acid preprohormone that undergoes enzymatic processing to yield the mature peptide. The signal peptide (residues 1–26) is cleaved cotranslationally, generating proBNP-95 [2] [6]. Subsequent cleavage by furin (a Golgi-associated proprotein convertase) and corin (a transmembrane serine protease) produces BNP-32 and NT-proBNP [4] [9]. Furin cleaves rat proBNP at Arg⁷³–Arg⁷⁴, releasing BNP-32 directly [4] [7]. In contrast, corin generates BNP-45 in rats by cleaving at an upstream site (Arg⁵⁰–Ser⁵¹), though it processes human proBNP to BNP-32 [6] [9]. Experimental data from furin-deficient LoVo cells confirm abolished proBNP processing, rescued only by furin reconstitution [4] [7].
Unlike human proBNP, rat proBNP undergoes minimal glycosylation due to the absence of conserved O-glycosylation sites (Thr⁴⁸/Thr⁷¹ in humans) [5] [9]. This absence facilitates efficient convertase access to cleavage sites, resulting in >90% of secreted rat BNP being the mature, bioactive form [5] [6]. In heart failure, human proBNP accumulates with extensive O-glycosylation at Thr⁴⁸/Thr⁷¹—sites regulated by GALNT1/2 enzymes—which sterically hinders furin/corin cleavage [5] [9]. Rat BNP-32 is susceptible to degradation by dipeptidyl peptidase-4 (DPP4) and neprilysin, generating metabolites like BNP-3–32 with reduced bioactivity [9]. Mass spectrometry studies confirm rat BNP-32 remains unglycosylated, explaining its rapid clearance (t₁/₂: 20 min vs. human BNP's 60 min) [3] [9].
Table 3: Key Post-Translational Modifications Impacting BNP
Modification | Rat BNP-32 | Human BNP-32 | Functional Consequence |
---|---|---|---|
O-Glycosylation | Absent | Thr⁴⁸, Thr⁷¹ | Blocks processing in humans; increases proBNP secretion |
Furin Cleavage | Arg⁷³–Arg⁷⁴ site | Arg¹⁰²–Ser¹⁰³ site | Yields BNP-32 in both species |
Corin Cleavage | Prefers Arg⁵⁰–Ser⁵¹ | Arg¹⁰²–Ser¹⁰³ | Yields BNP-45 in rats vs. BNP-32 in humans |
Proteolytic Degradation | DPP4, neprilysin | IDE, DPP4 | Shortens half-life; reduces receptor activation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8